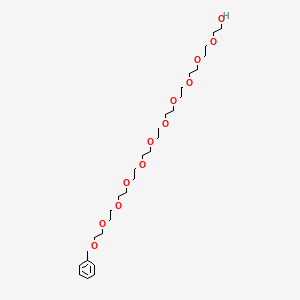

Benzyl-PEG11-alcohol

Description

BenchChem offers high-quality Benzyl-PEG11-alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-PEG11-alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H52O12 |

|---|---|

Molecular Weight |

592.7 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C29H52O12/c30-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-16-17-36-18-19-37-20-21-38-22-23-39-24-25-40-26-27-41-28-29-4-2-1-3-5-29/h1-5,30H,6-28H2 |

InChI Key |

WFUKQVZFXGVCBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Foundational & Exploratory

Benzyl-PEG11-alcohol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG11-alcohol, a bifunctional molecule increasingly utilized in advanced biochemical and pharmaceutical applications. The document details its chemical structure, physicochemical properties, core applications, and relevant experimental protocols, serving as a critical resource for professionals in drug discovery and development.

Core Chemical Structure and Properties

Benzyl-PEG11-alcohol is a monodisperse polyethylene glycol (PEG) derivative. Its structure consists of a hydrophobic benzyl group at one terminus, a hydrophilic chain of eleven ethylene glycol units, and a reactive primary hydroxyl (alcohol) group at the other terminus. The benzyl group typically serves as a protecting group for one end of the PEG chain, which can be removed under specific conditions, while the terminal alcohol provides a reactive site for further chemical modification.[1][2] This bifunctional nature makes it a valuable building block for synthesizing more complex molecules.

The IUPAC name for this compound is 1-phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxatetratriacontan-34-ol.[3]

Physicochemical and Handling Data

The quantitative properties of Benzyl-PEG11-alcohol are summarized in the table below. This data is essential for experimental design, formulation, and chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₅₂O₁₂ | [3][4] |

| Molecular Weight | 592.72 g/mol | |

| Exact Mass | 592.3500 u | |

| Purity | Typically >95% | |

| Appearance | To be determined (often a solid or viscous liquid) | |

| CAS Number | Not broadly assigned | |

| Solubility | The PEG chain enhances aqueous solubility; soluble in common organic solvents like DMSO, DMF, and DCM. | |

| Storage Conditions | Short-term: 0 - 4°C, dry and dark. Long-term: -20°C. |

Key Applications in Research and Drug Development

The unique structure of Benzyl-PEG11-alcohol makes it a versatile tool in bioconjugation, drug delivery, and the development of specialized therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).

Linker for PROTAC Synthesis

Benzyl-PEG11-alcohol is a key starting material for creating linkers used in PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG11 chain provides a flexible, hydrophilic spacer of a defined length, which is often critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Precursor in PEGylation

PEGylation—the covalent attachment of PEG chains to therapeutic molecules—is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs. Benzyl-PEG11-alcohol, as a monodisperse (single-length) PEG, is an ideal precursor for synthesizing functionalized PEGylating agents. This avoids the polydispersity inherent in traditional PEG synthesis, leading to more homogeneous final bioconjugates with improved batch-to-batch consistency.

Chemical Reactivity and Functionalization

The reactivity of Benzyl-PEG11-alcohol is centered on its two terminal groups:

-

Terminal Alcohol (-OH): This primary alcohol is a versatile reactive handle. It can be oxidized to form a carboxylic acid (creating Benzyl-PEG11-acid), which can then be coupled to amine groups on proteins or peptides using activators like EDC or HATU to form stable amide bonds. It can also be converted into other functional groups for various conjugation chemistries.

-

Benzyl Group (Bn-O-): The benzyl ether serves as a stable protecting group for the other end of the PEG chain. It can be selectively removed via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst), revealing a second primary alcohol for further derivatization.

Experimental Protocols

Accurate characterization and strategic chemical modification are crucial when working with Benzyl-PEG11-alcohol. The following protocols provide standardized methods for purity analysis and a conceptual workflow for its use in synthesis.

Protocol for Purity and Structural Analysis

The purity and identity of Benzyl-PEG11-alcohol are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

A. ¹H NMR Spectroscopy for Structural Verification

-

Objective: To confirm the chemical structure and assess purity by identifying characteristic proton signals and detecting impurities.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of Benzyl-PEG11-alcohol and dissolve it in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to a final concentration of 10-20 mg/mL in a standard NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis: Integrate and analyze the key signals: the aromatic protons of the benzyl group (approx. 7.2-7.4 ppm), the methylene protons of the benzyl group (approx. 4.5 ppm), the repeating ethylene glycol units (approx. 3.6 ppm), and the terminal alcohol methylene group. Purity is estimated by comparing the integration of the main compound's signals to those of any impurities.

-

B. HPLC for Purity Quantification

-

Objective: To separate and quantify Benzyl-PEG11-alcohol from non-PEGylated starting materials, PEGs of different lengths, or other impurities.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of Benzyl-PEG11-alcohol at approximately 1 mg/mL in the initial mobile phase solvent mixture.

-

Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reversed-phase column.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of HPLC-grade water and acetonitrile (or methanol), often containing 0.1% trifluoroacetic acid (TFA).

-

Detection: Monitor the elution profile at a wavelength of 254 nm to detect the benzyl group's aromatic ring.

-

-

Analysis: Inject the sample. The retention time of the major peak corresponds to Benzyl-PEG11-alcohol. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

-

Visualized Workflows and Pathways

To better illustrate the role and chemical utility of Benzyl-PEG11-alcohol, the following diagrams, generated using the DOT language, outline key logical and experimental workflows.

References

The Benzyl Ether: A Comprehensive Technical Guide to a Stalwart Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. Among the arsenal of strategies for the temporary masking of hydroxyl functionalities, the benzyl ether (Bn) stands out as a robust and versatile choice. Its widespread use is a testament to its favorable balance of stability across a broad spectrum of reaction conditions and the variety of mild and efficient methods available for its removal. This technical guide provides an in-depth exploration of the benzyl ether protecting group, detailing its formation, cleavage, and stability, supplemented with experimental protocols and quantitative data to inform synthetic planning.

Introduction to the Benzyl Ether Protecting Group

The benzyl group is introduced to an alcohol via the formation of a benzyl ether linkage (R-O-Bn). This transformation effectively masks the nucleophilic and acidic nature of the hydroxyl group, preventing it from interfering with subsequent chemical transformations. The utility of the benzyl ether lies in its resilience to a wide range of non-reductive conditions, including acidic and basic hydrolysis, organometallic reagents, and many oxidizing and reducing agents.[1][2][3]

Key Attributes of the Benzyl Ether Protecting Group:

-

Robust Stability: Stable to a wide pH range, strong bases, and many nucleophilic and electrophilic reagents.[1][4]

-

Ease of Introduction: Readily formed under standard conditions, most commonly via the Williamson ether synthesis.

-

Versatile Cleavage: Can be removed under a variety of conditions, with catalytic hydrogenolysis being the most prevalent. This allows for orthogonality with other protecting groups.

-

Substituted Analogues: The electronic properties of the benzyl group can be tuned by substitution on the aromatic ring (e.g., p-methoxybenzyl, PMB), enabling alternative deprotection strategies.

Formation of Benzyl Ethers (Benzylation)

The most common and straightforward method for the formation of benzyl ethers is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where an alkoxide, generated by the deprotonation of the alcohol with a base, displaces a halide from a benzyl halide.

Williamson Ether Synthesis

This method is highly efficient for primary and secondary alcohols. The choice of base and solvent is crucial for optimizing the reaction conditions.

-

Common Bases: Sodium hydride (NaH), potassium hydride (KH), and potassium hydroxide (KOH) are frequently employed. For substrates sensitive to strong bases, milder alternatives like silver oxide (Ag₂O) can be used, which can also offer improved selectivity in polyol protection.

-

Benzylating Agents: Benzyl bromide (BnBr) is the most common reagent due to its high reactivity. Benzyl chloride (BnCl) is a less reactive but often more economical alternative.

-

Solvents: Aprotic polar solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are typically used to dissolve the alkoxide and promote the SN2 reaction.

Table 1: Representative Conditions for Benzylation of Alcohols via Williamson Ether Synthesis

| Alcohol Type | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary | BnBr | NaH | THF | 0 to RT | 4.5 | 98 | |

| Primary | BnBr | NaH | DMF | 0 to RT | 19 | 92 | |

| Secondary | BnBr | KH, n-Bu₄N⁺I⁻ | Et₂O | RT | 2 | 87 | |

| Primary | BnBr | K₂CO₃ | Acetone | Reflux | 24 | 92 |

RT = Room Temperature

Alternative Benzylation Methods

For substrates that are sensitive to basic conditions, alternative methods have been developed:

-

Under Acidic Conditions: Benzyl trichloroacetimidate can be used in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH).

-

Under Neutral Conditions: Reagents like 2-benzyloxy-1-methylpyridinium triflate allow for the benzylation of alcohols under neutral conditions upon warming.

Cleavage of Benzyl Ethers (Debenzylation)

The removal of the benzyl group can be accomplished through several methods, with the choice depending on the other functional groups present in the molecule.

Catalytic Hydrogenolysis

This is the most common and generally mildest method for debenzylation. The reaction involves the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The byproducts are the deprotected alcohol and toluene.

-

Catalysts: 10% Pd/C is the most widely used catalyst. Pearlman's catalyst, Pd(OH)₂/C, can be more effective in certain cases.

-

Hydrogen Source: Hydrogen gas, often at atmospheric pressure (balloon) or higher pressures in a hydrogenation apparatus, is the standard.

-

Solvents: Alcohols such as ethanol (EtOH) and methanol (MeOH), as well as ethyl acetate (EtOAc), are common solvents.

Catalytic Transfer Hydrogenolysis

As an alternative to using hydrogen gas, catalytic transfer hydrogenolysis employs a hydrogen donor molecule in the presence of a palladium catalyst. This method can be advantageous for its operational simplicity and for avoiding the hazards associated with hydrogen gas.

-

Hydrogen Donors: Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.

Oxidative Cleavage

Benzyl ethers can be cleaved under oxidative conditions, which is particularly useful when other reducible functional groups are present that would not be stable to hydrogenolysis.

-

DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone): This reagent is effective for cleaving benzyl ethers, especially p-methoxybenzyl (PMB) ethers, which are more electron-rich. Recent methods have shown that simple benzyl ethers can also be cleaved with DDQ under photoirradiation.

-

Ozone (O₃): Ozonolysis can oxidatively remove benzyl groups under mild conditions, yielding the alcohol after a reductive workup.

-

Oxoammonium Salts: Reagents like 4-acetamido-TEMPO tetrafluoroborate can oxidatively cleave benzylic ethers to the corresponding aldehydes and alcohols.

Dissolving Metal Reduction

The Birch reduction (Na/NH₃) can also be used to cleave benzyl ethers, although its use is less common due to the harsh conditions.

Table 2: Common Methods for the Deprotection of Benzyl Ethers

| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C | EtOAc | RT | 0.5 - 30 h | 82 - 98 | |

| Catalytic Hydrogenolysis | H₂, Pd(OH)₂/C | EtOH, i-PrOH, MeOH | RT | 48 h | 96 | |

| Catalytic Transfer Hydrogenolysis | Formic Acid, Pd/C | Not specified | Not specified | Not specified | High | |

| Dissolving Metal Reduction | Li, EtOH, NH₃, THF | THF | Reflux | 1 h | 90 | |

| Visible-Light Oxidative Cleavage | DDQ, t-BuONO, Blue LED | CH₂Cl₂/H₂O | Not specified | 2 h | 28 |

Experimental Protocols

Protocol 1: Benzylation of a Primary Alcohol using Sodium Hydride and Benzyl Bromide

This protocol is adapted from a general procedure for Williamson ether synthesis.

Materials:

-

Primary alcohol (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) (to make a 0.2 M solution)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Benzyl bromide (BnBr) (1.2 equiv)

Procedure:

-

To a solution of the alcohol in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the sodium hydride portionwise.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

The reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Protocol 2: Debenzylation by Catalytic Hydrogenolysis

This protocol describes a general procedure for the deprotection of a benzyl ether using hydrogen gas and a palladium catalyst.

Materials:

-

Benzyl-protected alcohol (1 mmol)

-

Ethanol (EtOH) (10 mL)

-

10% Palladium on carbon (Pd/C) (10 mol%)

-

Hydrogen gas (balloon)

Procedure:

-

Dissolve the benzyl-protected alcohol in ethanol in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the flask and degas the mixture by applying a vacuum and backfilling with hydrogen gas. Repeat this process twice.

-

Leave the reaction mixture to stir at room temperature overnight under a hydrogen atmosphere (balloon).

-

Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude deprotected alcohol, which can be further purified if necessary.

Visualizations

Benzylation of an Alcohol via Williamson Ether Synthesis

References

Solubility Profile of Benzyl-PEG11-alcohol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl-PEG11-alcohol in various organic solvents. Due to the limited availability of direct quantitative solubility data for this specific molecule, this guide synthesizes information based on the known properties of its constituent parts—the benzyl group and the polyethylene glycol (PEG) chain—as well as closely related analogues. Furthermore, a detailed, standardized experimental protocol for determining the thermodynamic solubility of liquid compounds is provided to enable researchers to generate precise quantitative data.

Predicted Solubility of Benzyl-PEG11-alcohol

The solubility of Benzyl-PEG11-alcohol is dictated by the physicochemical properties of its two main components: the hydrophobic benzyl head group and the hydrophilic polyethylene glycol (PEG11) tail. The benzyl group contributes to solubility in aromatic and less polar solvents, while the PEG chain, consisting of 11 ethylene glycol units, enhances solubility in polar organic solvents.

In general, benzyl alcohol is miscible with or highly soluble in a wide array of organic solvents, including alcohols, ethers, and chlorinated hydrocarbons[1][2][3][4][5]. Polyethylene glycols are also soluble in many organic solvents such as acetone, alcohols, and chlorinated solvents. However, the solubility of PEG in some organic solvents can decrease with increasing molecular weight. A shorter-chain analogue, di(ethylene glycol) benzyl ether, is reported to be soluble in alcohols, ethers, and ketones.

Based on these characteristics, a qualitative solubility profile for Benzyl-PEG11-alcohol can be predicted as summarized in the table below. It is important to note that these are predictions and should be confirmed by experimental measurement.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Highly Soluble / Miscible | Both the benzyl and PEG components are expected to be highly soluble in short-chain alcohols. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polarity of ketones is suitable for solvating both the benzyl and PEG moieties. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Moderately Soluble | Benzyl alcohol is miscible with diethyl ether. PEGs are generally soluble in THF. Solubility may be slightly reduced compared to alcohols. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Both benzyl alcohol and PEGs exhibit good solubility in chlorinated solvents. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The benzyl group promotes solubility in aromatic solvents. PEGs are also soluble in toluene. |

| Amide Solvents | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Soluble | These polar aprotic solvents are generally good solvents for PEG-containing molecules. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The high polarity of the PEG chain is expected to limit solubility in non-polar aliphatic hydrocarbons. |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol describes a standardized procedure for determining the thermodynamic solubility of a liquid substance like Benzyl-PEG11-alcohol in an organic solvent. This method, known as the shake-flask method, is considered a reliable approach for establishing equilibrium solubility.

1. Materials and Equipment:

-

Benzyl-PEG11-alcohol

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE-lined septa

-

Analytical balance

-

Positive displacement micropipettes

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system, as appropriate for the analyte and solvent.

-

Volumetric flasks and appropriate glassware for standard preparation.

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Benzyl-PEG11-alcohol to a glass vial. The exact amount should be sufficient to ensure that a separate phase of the solute is visible after equilibration.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly cap the vial and place it in a constant temperature incubator or water bath on an orbital shaker.

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being preferable to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the separation of the undissolved solute.

-

To further ensure the removal of undissolved micro-droplets, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from the clear, supernatant solvent phase.

-

Filter the aliquot through a syringe filter appropriate for the solvent to remove any remaining particulate matter.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of Benzyl-PEG11-alcohol.

-

-

Quantification:

-

Prepare a series of calibration standards of Benzyl-PEG11-alcohol in the same organic solvent.

-

Generate a calibration curve by plotting the analytical signal versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of Benzyl-PEG11-alcohol in the diluted sample.

-

Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units, such as g/L or mg/mL.

-

3. Data Interpretation:

The solubility is the mean of at least three independent measurements. The temperature at which the experiment was conducted should always be reported alongside the solubility value.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of Benzyl-PEG11-alcohol.

Caption: Workflow for determining the solubility of Benzyl-PEG11-alcohol.

References

Benzyl-PEG11-alcohol physical and chemical properties

An In-depth Technical Guide to Benzyl-PEG11-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of Benzyl-PEG11-alcohol, a key bifunctional linker used in pharmaceutical research and development.

Core Properties of Benzyl-PEG11-alcohol

Benzyl-PEG11-alcohol is a high-purity polyethylene glycol (PEG) derivative that is monodisperse, meaning it has a discrete chain length of 11 ethylene glycol units. It features a benzyl ether at one terminus and a primary alcohol (hydroxyl group) at the other. This structure makes it a valuable tool in bioconjugation and drug delivery, particularly as a linker for Proteolysis Targeting Chimeras (PROTACs).[1]

Physical and Chemical Data

The quantitative properties of Benzyl-PEG11-alcohol are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | 1-phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxatetratriacontan-34-ol | [1] |

| Synonyms | Benzyl-PEG11-OH | [1] |

| Molecular Formula | C₂₉H₅₂O₁₂ | [1] |

| Molecular Weight | 592.72 g/mol | [1] |

| Exact Mass | 592.3500 u | |

| Appearance | Solid | |

| Purity | >95% | |

| Solubility | No specific data available. The PEG chain enhances aqueous solubility, while the benzyl group provides hydrophobic character. It is expected to be soluble in many organic solvents. | |

| CAS Number | Not Available |

Stability and Storage

Proper handling and storage are critical to maintain the integrity of Benzyl-PEG11-alcohol.

| Condition | Recommendation | Source |

| Short-Term Storage | Store at 0 - 4°C, dry and protected from light. | |

| Long-Term Storage | Store at -20°C, dry and protected from light. | |

| Solution Storage | Aliquot into single-use volumes. Store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. | |

| Chemical Stability | Stable under recommended storage conditions. The benzyl ether bond is susceptible to cleavage by strong acids or catalytic hydrogenolysis. The PEG chain is prone to oxidative degradation, which is accelerated by heat, oxygen, and transition metals. | |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing agents, and strong reducing agents. |

Role in Drug Development and Research

The unique structure of Benzyl-PEG11-alcohol defines its function in advanced drug development.

-

PEG Linker : The PEG11 chain is hydrophilic and biocompatible. When conjugated to a therapeutic molecule (a process known as PEGylation), it can improve solubility, increase hydrodynamic volume, extend circulation half-life, and shield the molecule from proteolytic degradation and the host's immune system.

-

Benzyl Protecting Group : The benzyl group serves as a stable protecting group for one end of the PEG chain. It is robust enough to withstand many reaction conditions but can be selectively removed under specific deprotection protocols, such as mild hydrogenolysis, to reveal a primary alcohol for further conjugation.

-

Terminal Alcohol : The free hydroxyl group is a versatile functional handle. It can be activated or modified to react with various functional groups on target molecules, such as carboxylic acids, to form stable covalent bonds.

Caption: Logical relationship between the structural components of Benzyl-PEG11-alcohol and their functions.

Experimental Protocols

While specific protocols are application-dependent, the following sections outline general methodologies for the synthesis, purification, and analysis of Benzyl-PEG11-alcohol and similar PEG linkers.

Generalized Synthesis

The synthesis of Benzyl-PEG11-alcohol is typically a multi-step process performed via custom synthesis. A representative method involves the benzylation of a PEG molecule with a defined length.

Reaction Scheme: Protection of one terminal hydroxyl group of PEG11-diol with a benzyl group.

Materials:

-

PEG11-diol

-

Sodium hydride (NaH) or similar strong base

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve PEG11-diol in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath (0°C).

-

Add sodium hydride portion-wise and stir for 30-60 minutes to form the alkoxide.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Extract the product with DCM.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

Purification is essential to remove unreacted starting materials and byproducts. Flash chromatography followed by preparative HPLC is a common strategy.

Method 1: Flash Chromatography (Silica Gel)

-

Column Preparation : Pack a silica gel column with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

-

Loading : Dissolve the crude product in a minimal amount of DCM and load it onto the column.

-

Elution : Elute the column with a gradient mobile phase, such as 0% to 10% methanol in DCM. The more polar Benzyl-PEG11-alcohol will elute later than less polar impurities like excess benzyl bromide.

-

Analysis : Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the pure product.

Method 2: Preparative Reverse-Phase HPLC (for high purity)

-

Column : C18 preparative column.

-

Mobile Phase :

-

A: 0.1% Trifluoroacetic acid (TFA) in water

-

B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

-

Gradient : A linear gradient optimized based on analytical HPLC results (e.g., 30% to 70% B over 30 minutes).

-

Procedure : Dissolve the product from flash chromatography in the initial mobile phase, inject it onto the column, and collect fractions corresponding to the product peak.

-

Final Step : Combine the pure fractions and remove the solvent via lyophilization to obtain the final product.

Quality Control and Analysis

The purity and identity of the final product are typically confirmed using analytical HPLC and mass spectrometry.

Analytical HPLC Method:

-

Column : C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : Same as preparative HPLC (TFA in water/acetonitrile).

-

Gradient : A fast, linear gradient (e.g., 10% to 90% B over 15 minutes).

-

Detection : UV at 254 nm (for the benzyl group) and/or an Evaporative Light Scattering Detector (ELSD) for the PEG chain.

-

Expected Result : A single major peak with a purity of >95% by peak area.

Caption: General experimental workflow for the synthesis, purification, and analysis of Benzyl-PEG11-alcohol.

Conceptual Application: Improving Drug Delivery

The primary application of PEG linkers like Benzyl-PEG11-alcohol is to improve the pharmacokinetic properties of therapeutic agents. The diagram below illustrates this concept.

Caption: A PEGylated drug evades immune detection and renal clearance, leading to a longer circulation time.

References

An In-Depth Technical Guide to Heterobifunctional PEG Linkers

Introduction

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene oxide units that have become indispensable tools in drug delivery, bioconjugation, and materials science.[1] Their unique properties, including high water solubility, biocompatibility, low immunogenicity, and flexibility, make them ideal for connecting various molecular entities.[1] Heterobifunctional PEG linkers, a specialized class of these compounds, possess two different reactive functional groups at their termini.[2][] This dual-reactivity allows for the sequential and specific conjugation of two distinct molecules, such as an antibody and a therapeutic drug, enabling the construction of complex and highly efficient bioconjugates.[4]

The incorporation of a PEG chain as a spacer offers significant advantages, including improved hydrophilicity of the final conjugate, enhanced pharmacokinetic profiles by shielding molecules from enzymatic degradation, and reduced potential for an immune response. The length of the PEG chain is customizable, providing precise control over the distance between the conjugated molecules, a critical factor for optimizing biological activity and stability.

Core Concepts and Structure

The fundamental structure of a heterobifunctional PEG linker consists of two distinct terminal functional groups (X and Y) separated by a polyethylene glycol chain. This design is pivotal for applications requiring the precise connection of two different molecular components.

Figure 1: Core structure of a heterobifunctional PEG linker.

The choice of functional groups is critical and depends on the available reactive sites on the target molecules. Common pairings are designed to be orthogonal, meaning they react with different functional groups under specific conditions, preventing undesirable cross-reactivity.

Quantitative Data

The selection of a heterobifunctional PEG linker is guided by quantitative parameters that influence the properties and performance of the final bioconjugate.

Table 1: Properties of Common Linear PEG Linkers This table summarizes the physical properties of various PEG linkers based on their molecular weight and number of repeating ethylene oxide units.

| Linker | Molecular Weight (Da) | Number of PEO Units | Contour Length (nm)¹ |

| PEG2 | 88 | 2 | 0.6 |

| PEG4 | 176 | 4 | 1.2 |

| PEG8 | 352 | 8 | 2.8 |

| PEG11 | 484 | 11 | 3.1 |

| PEG24 | ~1056 | 24 | ~8.4 |

| PEG45 | ~2000 | 45 | 12.7 |

| ¹Contour length is calculated based on a PEO unit length of approximately 0.28-0.35 nm. |

Table 2: Common Heterobifunctional Chemistries This table outlines frequently used reactive group pairs and their specific targets, enabling precise bioconjugation strategies.

| Functional Group X | Target for X | Functional Group Y | Target for Y | Bond Formed |

| NHS Ester | Primary Amines (-NH₂) | Maleimide | Thiols/Sulfhydryls (-SH) | Amide / Thioether |

| Azide (-N₃) | Alkyne / DBCO | NHS Ester | Primary Amines (-NH₂) | Triazole / Amide |

| Alkyne | Azide (-N₃) | Maleimide | Thiols/Sulfhydryls (-SH) | Triazole / Thioether |

| Orthopyridyl disulfide (OPSS) | Thiols/Sulfhydryls (-SH) | Biotin | Avidin / Streptavidin | Disulfide / Affinity |

| Carboxyl (-COOH) | Primary Amines (-NH₂) | Amine (-NH₂) | Carboxyls (-COOH) | Amide / Amide |

Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics The length of the PEG chain can significantly influence the clearance rate of Antibody-Drug Conjugates (ADCs). Longer PEG chains generally lead to improved exposure and reduced clearance.

| Linker | ADC Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~12 |

| PEG4 | ~8 |

| PEG8 | ~5 |

| Data derived from a comparative study of ADCs with varying PEG linker lengths. |

Key Applications

Heterobifunctional PEG linkers are integral to the development of advanced therapeutics and diagnostics.

Antibody-Drug Conjugates (ADCs) ADCs utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. Heterobifunctional PEG linkers are crucial for connecting the antibody to the drug payload. The PEG component enhances the solubility and stability of the ADC, reduces aggregation, and can lead to a higher drug-to-antibody ratio (DAR) without compromising the conjugate's properties. The linker's design (cleavable or non-cleavable) also dictates the mechanism of drug release inside the target cell.

Figure 2: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Proteolysis-Targeting Chimeras (PROTACs) PROTACs are innovative molecules that eliminate specific unwanted proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a linker. Heterobifunctional PEG linkers are often used to provide the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which leads to the degradation of the target protein.

Peptide and Protein Therapeutics Peptides can be highly specific therapeutic agents, but they often suffer from rapid enzymatic degradation and clearance in vivo. PEGylation using heterobifunctional linkers enhances the stability and circulation half-life of peptide drugs by shielding them from proteases. This modification can also improve the solubility of hydrophobic peptides.

Experimental Protocols

The following protocols provide detailed methodologies for common bioconjugation experiments using heterobifunctional PEG linkers.

Protocol 1: Conjugation of an Antibody to a Thiol-Containing Drug using NHS-PEG-Maleimide

This protocol details a two-step process where a linker is first attached to an antibody via its amine groups, followed by the conjugation of a thiol-containing molecule.

Materials:

-

Antibody in phosphate-buffered saline (PBS), pH 7.5-8.5

-

NHS-PEG-Maleimide linker

-

Thiol-containing drug/molecule

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column or dialysis equipment

-

Reaction buffers (e.g., PBS)

Methodology:

-

Step 1: Reaction of Antibody with NHS-PEG-Maleimide

-

Prepare a stock solution of the NHS-PEG-Maleimide linker in anhydrous DMSO immediately before use.

-

Adjust the pH of the antibody solution to 7.5-8.5 to ensure primary amines are deprotonated and reactive.

-

Add the linker solution to the antibody solution at a specified molar ratio (e.g., 10:1 linker-to-antibody).

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Remove excess, unreacted linker using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

-

Step 2: Conjugation of Maleimide-Activated Antibody with Thiol-Drug

-

Prepare a stock solution of the thiol-containing drug in a compatible solvent.

-

Add the thiol-drug solution to the purified maleimide-activated antibody, typically at a slight molar excess.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

Purify the final antibody-drug conjugate by SEC to remove unreacted drug and other small molecules.

-

Figure 3: Experimental workflow for ADC synthesis using an NHS-PEG-Maleimide linker.

Protocol 2: Characterization of the Antibody-Drug Conjugate

After synthesis, the conjugate must be characterized to assess its purity and determine the drug-to-antibody ratio (DAR).

Materials:

-

Purified ADC sample

-

High-Performance Liquid Chromatography (HPLC) system

-

Size-Exclusion Chromatography (SEC-HPLC) column (e.g., TSKgel G3000SWxl)

-

Mobile phase: Phosphate buffer with NaCl

Methodology:

-

SEC-HPLC for Purity Assessment:

-

Equilibrate the SEC-HPLC column with the mobile phase.

-

Inject the purified ADC sample onto the column.

-

Monitor the elution profile using UV detection at 280 nm.

-

This method effectively separates the monomeric ADC from high-molecular-weight aggregates and low-molecular-weight fragments, allowing for purity assessment.

-

-

Hydrophobic Interaction Chromatography (HIC) for DAR Determination:

-

HIC separates species based on their hydrophobicity. Since each conjugated drug adds hydrophobicity, species with different numbers of drugs (DAR 0, 1, 2, etc.) can be resolved.

-

The relative area of each peak is used to calculate the average DAR of the ADC preparation.

-

Heterobifunctional PEG linkers are sophisticated and versatile chemical tools that have profoundly impacted the field of drug development and bioconjugation. Their unique ability to connect two different molecules with precision, combined with the inherent benefits of the PEG spacer, allows researchers to design advanced therapeutics like ADCs and PROTACs with enhanced efficacy, stability, and safety profiles. The continued innovation in linker chemistry and conjugation methodologies promises to further expand the applications of these linkers, driving progress in targeted therapies and personalized medicine.

References

The Pivotal Role of Polyethylene Glycol (PEG) Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a powerful modality to selectively eliminate disease-causing proteins. These heterobifunctional molecules function by coopting the cell's intrinsic ubiquitin-proteasome system. A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. While often perceived as a simple spacer, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the ultimate degradation of the target protein.

Among the diverse array of linker types, polyethylene glycol (PEG) linkers have garnered significant attention and widespread use in PROTAC design. Their unique combination of hydrophilicity, flexibility, and biocompatibility provides a versatile platform for optimizing PROTAC performance. This technical guide provides a comprehensive overview of the multifaceted role of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

The Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which bestow them with a unique set of properties that are highly advantageous in PROTAC design.

Key Physicochemical Properties and Their Impact:

-

Hydrophilicity: The ether oxygens in the PEG backbone readily form hydrogen bonds with water, significantly enhancing the aqueous solubility of the PROTAC molecule. This is crucial as PROTACs are often large and lipophilic, leading to poor solubility and bioavailability.[1][2]

-

Flexibility: The rotatable bonds within the PEG chain provide considerable conformational flexibility.[1] This allows the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is an absolute prerequisite for subsequent ubiquitination and degradation.[3][4]

-

Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it a suitable component for therapeutic agents.

-

Tunability: The length of the PEG linker can be precisely controlled during synthesis, allowing for systematic optimization of the distance between the two ligands to achieve maximal degradation efficiency.

The length of the PEG linker is a critical parameter that must be empirically determined for each specific POI and E3 ligase pair. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

Quantitative Impact of PEG Linker Length on PROTAC Performance

Systematic variation of the PEG linker length has been shown to have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of PROTACs. The optimal length is not universal and is highly dependent on the specific biological system.

Table 1: Impact of PEG Linker Length on the Degradation of Estrogen Receptor α (ERα)

| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| PROTAC A | PEG | 12 | >1000 | <20 |

| PROTAC B | PEG | 16 | 100 | ~80 |

| PROTAC C | PEG | 20 | 500 | ~60 |

Data synthesized from literature reports for illustrative purposes.

Table 2: Influence of PEG Linker Length on the Degradation of BTK

| PROTAC | Linker Composition | Number of PEG Units | DC50 (nM) | Dmax (%) |

| BTK Degrader 1 | PEG | 2 | >1000 | <10 |

| BTK Degrader 2 | PEG | 3 | 50 | ~90 |

| BTK Degrader 3 | PEG | 4 | 20 | >95 |

| BTK Degrader 4 | PEG | 5 | 100 | ~85 |

Data synthesized from literature reports for illustrative purposes.

Table 3: Effect of PEG Linker Length on Physicochemical and Pharmacokinetic Properties of a BRD4 Degrader

| PROTAC | Linker Composition | Aqueous Solubility (µg/mL) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) | Plasma Half-life (h) |

| BRD4 Degrader 1 | PEG2 | 15 | 0.5 | 5 | 2.1 |

| BRD4 Degrader 2 | PEG4 | 50 | 1.2 | 20 | 4.5 |

| BRD4 Degrader 3 | PEG6 | 35 | 0.8 | 15 | 3.8 |

Data synthesized from literature reports for illustrative purposes.

Visualizing the Role of PEG Linkers in PROTAC Action

Diagrams generated using Graphviz (DOT language) can effectively illustrate the key processes involved in PROTAC-mediated protein degradation and the general workflow for their design and evaluation.

References

Stability of Benzyl-PEG11-alcohol under acidic and basic conditions

An In-depth Technical Guide to the Stability of Benzyl-PEG11-alcohol Under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG11-alcohol is a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and proteomics, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure, comprising a stable benzyl ether protecting group, a hydrophilic eleven-unit polyethylene glycol (PEG) chain, and a terminal primary alcohol, offers a unique combination of properties. Understanding the chemical stability of this linker under various pH conditions is paramount for ensuring the integrity, efficacy, and safety of the final therapeutic or research agent.

This technical guide provides a comprehensive overview of the stability of Benzyl-PEG11-alcohol under both acidic and basic conditions. It details the primary degradation pathways, offers standardized experimental protocols for stability assessment, and presents expected quantitative outcomes based on the behavior of structurally analogous compounds.

Chemical Stability Profile

The stability of Benzyl-PEG11-alcohol is primarily dictated by the chemical properties of its two main constituents: the benzyl ether linkage and the polyethylene glycol backbone.

Stability Under Acidic Conditions

The benzyl ether group is generally stable under moderately acidic conditions. However, it is susceptible to cleavage by strong acids, a reaction that is often accelerated by increased temperatures[1][2]. This cleavage results in the formation of benzyl alcohol and the corresponding PEG11-diol. The ether oxygen is protonated by the strong acid, forming a good leaving group, which is then cleaved, likely through an SN1 mechanism due to the stability of the resulting benzyl carbocation[3][4].

The PEG chain itself is relatively stable to acid-catalyzed hydrolysis. However, the overall degradation of the molecule under acidic stress is primarily driven by the lability of the benzyl ether bond[5].

Stability Under Basic Conditions

Benzyl ethers are known to be highly stable under a wide range of basic conditions, from mild to strongly alkaline. The ether linkage is not susceptible to nucleophilic attack by hydroxide ions. Similarly, the ether bonds of the polyethylene glycol backbone are also stable under basic conditions. Therefore, Benzyl-PEG11-alcohol is expected to exhibit high stability with minimal degradation in basic media. While some PEG-based hydrogels with ester linkages show accelerated degradation in basic conditions, this is not directly applicable to the ether-based structure of Benzyl-PEG11-alcohol.

Oxidative and Other Degradation Pathways

Beyond pH-mediated degradation, it is important to consider other potential instability factors:

-

Oxidation : The PEG chain is susceptible to auto-oxidation, a process that can be initiated by oxygen, transition metal ions, and light, leading to the formation of aldehydes, ketones, and carboxylic acids, and potentially causing chain scission. The benzyl group can also be cleaved under specific oxidative conditions, for instance, with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone.

-

Catalytic Hydrogenolysis : The benzyl ether bond is readily cleaved by catalytic hydrogenation (e.g., using H₂ and Pd/C), yielding toluene and the PEG11-alcohol. While this is a deprotection strategy rather than an unintended degradation pathway under normal handling, it highlights the lability of this bond under reductive conditions.

Quantitative Stability Data

Table 1: Stability of Benzyl-PEG11-alcohol Under Acidic Conditions

| Acid Condition | Temperature (°C) | Time (hours) | Expected Purity (%) | Primary Degradants |

| 0.1 M HCl | 25 | 24 | >95% | Benzyl alcohol, PEG11-diol |

| 0.1 M HCl | 60 | 24 | ~85-90% | Benzyl alcohol, PEG11-diol |

| 1 M HCl | 60 | 24 | ~70-80% | Benzyl alcohol, PEG11-diol |

Table 2: Stability of Benzyl-PEG11-alcohol Under Basic Conditions

| Base Condition | Temperature (°C) | Time (hours) | Expected Purity (%) | Primary Degradants |

| 0.1 M NaOH | 25 | 24 | >99% | Negligible |

| 0.1 M NaOH | 60 | 24 | >98% | Negligible |

| 1 M NaOH | 60 | 24 | >98% | Negligible |

Table 3: Stability of Benzyl-PEG11-alcohol Under Oxidative Conditions

| Oxidative Condition | Temperature (°C) | Time (hours) | Expected Purity (%) | Primary Degradants |

| 3% H₂O₂ | 25 | 24 | ~90-95% | PEG chain oxidation products (aldehydes, acids) |

Degradation Pathway Diagrams

The following diagrams illustrate the proposed degradation mechanisms for Benzyl-PEG11-alcohol under significant stress conditions.

Caption: Proposed SN1 mechanism for acid-catalyzed cleavage of Benzyl-PEG11-alcohol.

Caption: Simplified free-radical mechanism for the oxidative degradation of the PEG chain.

Experimental Protocols for Stability Testing

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating power of analytical methods.

Forced Degradation (Stress Testing) Protocol

Objective: To intentionally degrade Benzyl-PEG11-alcohol under various stress conditions to generate potential degradants.

Materials:

-

Benzyl-PEG11-alcohol

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Thermostatically controlled oven/water bath

-

pH meter

Procedure:

-

Sample Preparation: Prepare a stock solution of Benzyl-PEG11-alcohol in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate the solution at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate the solution at 60°C for 24 hours.

-

Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store the solution at room temperature for 24 hours, protected from light.

-

Thermal Stress: Incubate 1 mL of the stock solution in a sealed vial at 70°C for 48 hours.

-

Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

-

Sample Neutralization: After incubation, cool the acid and base hydrolysis samples to room temperature and neutralize them with an equimolar amount of NaOH and HCl, respectively.

-

Analysis: Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase and analyze immediately using the HPLC-UV/MS method described below.

Stability-Indicating HPLC-UV/MS Method

Objective: To separate and quantify Benzyl-PEG11-alcohol from its degradation products.

Instrumentation:

-

HPLC system with a UV/Vis detector

-

Mass Spectrometer (e.g., Q-TOF or Orbitrap) for peak identification

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

UV Detection: 254 nm (for the benzyl chromophore)

-

MS Detection: ESI positive mode, scanning a mass range appropriate for the parent compound and expected degradants.

NMR Spectroscopy for Structural Confirmation

Objective: To confirm the structure of degradation products.

Procedure:

-

If a significant degradation product is observed via HPLC, it can be isolated using preparative HPLC.

-

The isolated fraction is dried under vacuum.

-

The residue is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

¹H and ¹³C NMR spectra are acquired to elucidate the structure of the degradant. For example, the disappearance of the benzyl protons around 7.3 ppm and the benzylic methylene protons around 4.5 ppm would confirm acidic cleavage.

Workflow for Stability Assessment

The following diagram outlines the logical workflow for a comprehensive stability assessment of Benzyl-PEG11-alcohol.

Caption: A typical experimental workflow for conducting forced degradation studies.

Conclusion and Recommendations

Benzyl-PEG11-alcohol exhibits excellent stability under basic conditions and moderate stability in acidic media. The primary liability is the benzyl ether linkage, which can be cleaved under strong acidic conditions, particularly at elevated temperatures. The polyethylene glycol chain is susceptible to oxidation, which should be mitigated by storing the material and its solutions protected from light and oxygen, and by avoiding contamination with transition metals. For optimal long-term stability, solid Benzyl-PEG11-alcohol should be stored at low temperatures (e.g., -20°C) under an inert atmosphere. Solutions should be freshly prepared or stored frozen for short periods. The provided protocols offer a robust framework for researchers to assess the stability of Benzyl-PEG11-alcohol in their specific formulations and applications, ensuring the development of reliable and high-quality bioconjugates and drug products.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Navigating the Handling of Benzyl-PEG11-alcohol: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability of Benzyl-PEG11-alcohol, a critical bifunctional linker in advanced therapeutic modalities.

Benzyl-PEG11-alcohol is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a flexible, hydrophilic spacer in the design and synthesis of complex molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Its defined chain length of 11 ethylene glycol units and terminal benzyl and alcohol functional groups offer synthetic versatility. Proper storage and handling are paramount to maintaining its integrity and ensuring the reproducibility of experimental results.

Storage and Handling Conditions

To prevent degradation and maintain the quality of Benzyl-PEG11-alcohol, adherence to recommended storage and handling protocols is essential.

Storage Recommendations

Proper storage is critical to prevent degradation from environmental factors.[1] Both short-term and long-term storage conditions should be carefully controlled.

| Condition | Solid Form | In Solution |

| Short-Term (Days to Weeks) | 0 - 4 °C, dry and dark.[1] | Aliquot and store at -20°C for up to 1 month. |

| Long-Term (Months to Years) | -20°C, dry, dark, and under an inert atmosphere.[1] | Aliquot and store at -80°C for up to 6 months. |

It is crucial to use anhydrous solvents when preparing stock solutions and to avoid repeated freeze-thaw cycles.[2]

Handling Procedures

Safe handling practices are necessary to protect both the researcher and the integrity of the compound.[3]

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, protective gloves, and impervious clothing. |

| Ventilation | Use only in a well-ventilated area with appropriate exhaust ventilation. |

| Incompatible Materials | Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents. |

| General Hygiene | Avoid inhalation, and contact with eyes and skin. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. |

Stability and Degradation

Benzyl-PEG11-alcohol is stable under recommended storage conditions. However, it is susceptible to degradation through several pathways, primarily involving the benzyl ether group and the polyethylene glycol (PEG) chain.

Key Degradation Pathways:

-

Oxidation of the PEG Chain: The PEG chain is susceptible to oxidative degradation, a process that can be accelerated by exposure to oxygen, elevated temperatures, and the presence of transition metals.

-

Cleavage of the Benzyl Group: The benzyl group can be cleaved under acidic or oxidative conditions. It can also be removed via catalytic hydrogenolysis.

-

Peroxide Formation: Similar to other ethers, long-term storage in the presence of air and light can potentially lead to the formation of explosive peroxides.

-

Sonication-Induced Degradation: The use of sonication to dissolve the compound should be avoided as it can generate localized high temperatures, leading to degradation into products such as benzene, toluene, and benzaldehyde.

Visible signs of degradation in a stock solution may include a change in color, the appearance of a precipitate, or a change in pH. For the solid compound, clumping may indicate moisture absorption and potential degradation.

Experimental Protocols

Detailed experimental protocols are crucial for ensuring the successful application of Benzyl-PEG11-alcohol in research and development.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following is a representative protocol for a forced degradation study of Benzyl-PEG11-alcohol.

Objective: To identify potential degradation products and pathways for Benzyl-PEG11-alcohol under various stress conditions.

Materials:

-

Benzyl-PEG11-alcohol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Phosphate buffered saline (PBS)

Procedure:

-

Sample Preparation: Prepare a stock solution of Benzyl-PEG11-alcohol in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Incubate the solid compound and the stock solution at 70°C for 48 hours in a controlled oven.

-

Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

-

Sample Analysis:

-

At designated time points, withdraw aliquots of the stressed samples.

-

Neutralize the acidic and basic samples as appropriate.

-

Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) or Mass Spectrometry (HPLC-MS).

-

Characterize any significant degradation products using techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualization of Experimental Workflows and Signaling Pathways

The utility of Benzyl-PEG11-alcohol is realized in its role as a linker in complex therapeutic molecules. The following diagrams illustrate its application in PROTAC and ADC synthesis.

The above diagram illustrates a generalized workflow for synthesizing a PROTAC molecule where Benzyl-PEG11-alcohol acts as the linker.

This diagram shows the catalytic cycle of PROTAC-mediated protein degradation, which is facilitated by the linker connecting the two active ligands.

The diagram above outlines a general workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a PEG linker like Benzyl-PEG11-alcohol.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Benzyl-PEG11-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase results in the ubiquitination of the POI, marking it for degradation by the proteasome.[3]

The linker is a critical component of a PROTAC, influencing the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the molecule.[4] Poly(ethylene glycol) (PEG) linkers are frequently utilized in PROTAC design to enhance solubility, improve pharmacokinetic profiles, and provide a modular approach to systematically vary the linker length for optimization of degradation activity.[1] Benzyl-PEG11-alcohol is a bifunctional linker that offers a balance of flexibility and defined length, making it a valuable tool in the synthesis of PROTACs. The benzyl group serves as a protecting group for a terminal alcohol, which can be deprotected for subsequent conjugation, while the other terminal alcohol can be activated for coupling to either the E3 ligase ligand or the POI ligand.

These application notes provide a detailed protocol for the synthesis of a PROTAC utilizing Benzyl-PEG11-alcohol as a key linker component.

PROTAC Signaling Pathway

The general mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to its degradation. This process can be visualized as a signaling cascade within the ubiquitin-proteasome system.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section details a representative multi-step protocol for the synthesis of a PROTAC using Benzyl-PEG11-alcohol. The strategy involves:

-

Activation of the terminal hydroxyl group of Benzyl-PEG11-alcohol.

-

Conjugation of the activated linker to an amine-containing E3 ligase ligand.

-

Removal of the benzyl protecting group.

-

Coupling of the deprotected linker-ligand conjugate to a protein of interest (POI) ligand possessing a carboxylic acid group.

Step 1: Activation of Benzyl-PEG11-alcohol (Tosylation)

This step activates the terminal hydroxyl group of the Benzyl-PEG11-alcohol, converting it into a good leaving group for subsequent nucleophilic substitution.

Caption: Workflow for the tosylation of Benzyl-PEG11-alcohol.

Protocol:

-

Dissolve Benzyl-PEG11-alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere.

-

Add triethylamine (TEA, 1.5 eq) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the tosylated product (Benzyl-PEG11-OTs).

| Reagent | Molar Ratio |

| Benzyl-PEG11-alcohol | 1.0 |

| p-Toluenesulfonyl chloride (TsCl) | 1.2 |

| Triethylamine (TEA) | 1.5 |

| Solvent | Concentration |

| Dichloromethane (DCM) | 0.1 M |

Step 2: Coupling of Benzyl-PEG11-OTs to an Amine-Containing E3 Ligase Ligand

This step involves the nucleophilic substitution of the tosyl group by an amine on the E3 ligase ligand.

Protocol:

-

Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG11-OTs (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M).

-

Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.

-

Stir the reaction at 60°C overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

| Reagent | Molar Ratio |

| Amine-containing E3 Ligase Ligand | 1.0 |

| Benzyl-PEG11-OTs | 1.1 |

| N,N-Diisopropylethylamine (DIPEA) | 3.0 |

| Solvent | Concentration |

| Dimethylformamide (DMF) | 0.1 M |

Step 3: Deprotection of the Benzyl Group

This step removes the benzyl protecting group to reveal the terminal alcohol for the final coupling step.

Protocol:

-

Dissolve the E3 ligase ligand-PEG11-Benzyl conjugate (1.0 eq) in ethanol (0.1 M).

-

Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.

-

Purge the reaction vessel with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product.

| Reagent | Molar Ratio/Loading |

| E3 ligase ligand-PEG11-Benzyl | 1.0 |

| Palladium on Carbon (10%) | 0.1 eq |

| Solvent | Concentration |

| Ethanol | 0.1 M |

Step 4: Final Coupling to the POI Ligand

This final step forms the complete PROTAC molecule through an amide bond formation. This example assumes the POI ligand has a carboxylic acid for coupling.

Protocol:

-

Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the deprotected E3 ligase ligand-PEG11-OH (1.0 eq), and HATU (1.2 eq) in anhydrous DMF (0.1 M).

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

| Reagent | Molar Ratio |

| POI Ligand-COOH | 1.0 |

| E3 Ligase Ligand-PEG11-OH | 1.0 |

| HATU | 1.2 |

| DIPEA | 3.0 |

| Solvent | Concentration |

| Dimethylformamide (DMF) | 0.1 M |

Characterization of the Final PROTAC

The final PROTAC product should be characterized to confirm its identity and purity.

| Technique | Purpose | Expected Outcome |

| ¹H NMR | Structural confirmation | Peaks corresponding to the POI ligand, E3 ligase ligand, and the PEG linker. |

| ¹³C NMR | Structural confirmation | Peaks corresponding to the carbons of the entire molecule. |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Observed mass should match the calculated mass of the PROTAC. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. |

Quantitative Data Summary for PROTAC Activity

The efficacy of the synthesized PROTAC is evaluated in cell-based assays.

| Parameter | Description |

| DC₅₀ | Half-maximal degradation concentration. |

| Dₘₐₓ | Maximum degradation. |

Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions may vary depending on the specific ligands used and should be determined empirically. All work should be performed by qualified individuals in a properly equipped laboratory.

References

Application Notes and Protocols for Benzyl-PEG11-alcohol Conjugation to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a well-established and widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. The covalent attachment of PEG chains can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic radius, which in turn can reduce renal clearance, prolong serum half-life, and shield it from proteolytic degradation and immunogenic responses.[1][2] Benzyl-PEG11-alcohol is a monodisperse PEG linker featuring a terminal primary alcohol and a benzyl protecting group. The defined length of the eleven ethylene glycol units ensures batch-to-batch consistency, a critical factor in therapeutic development.

This document provides detailed protocols for the conjugation of Benzyl-PEG11-alcohol to primary amines. Direct conjugation of an alcohol to a primary amine is not a feasible one-step reaction due to the poor leaving group nature of the hydroxyl group.[3] Therefore, a two-step process is employed:

-

Activation of the Terminal Hydroxyl Group: The primary alcohol of Benzyl-PEG11-alcohol is first activated by converting it into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups.

-

Nucleophilic Substitution with a Primary Amine: The activated PEG derivative is then reacted with a primary amine-containing molecule (e.g., protein, peptide, or small molecule) to form a stable conjugate.

Chemical Information

| Compound | Benzyl-PEG11-alcohol |

| Synonyms | Benzyl-PEG11-OH, 1-phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxatetratriacontan-34-ol |

| Molecular Formula | C29H52O12 |

| Molecular Weight | 592.72 g/mol |

| Appearance | To be determined |

| Purity | >95% |

| Storage | Short term (days to weeks) at 0 - 4 °C, long term (months to years) at -20 °C. Keep dry and in the dark. |

Table 1: Physicochemical properties of Benzyl-PEG11-alcohol.[4]

Experimental Workflows

The overall workflow for the conjugation of Benzyl-PEG11-alcohol to a primary amine involves a two-stage chemical modification process, followed by purification and characterization of the final conjugate.

Detailed Experimental Protocols

Protocol 1: Activation of Benzyl-PEG11-alcohol (Tosylation)

This protocol describes the conversion of the terminal hydroxyl group of Benzyl-PEG11-alcohol to a tosylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

-

Benzyl-PEG11-alcohol

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

0.1 N HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Benzyl-PEG11-alcohol (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath.

-

Add triethylamine or pyridine (1.5 - 4 equivalents) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 - 3 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

-

Wash the reaction mixture sequentially with 0.1 N HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the Benzyl-PEG11-tosylate.

Quantitative Data Summary for Activation Step (Based on similar PEG-alcohols):

| Parameter | Tosylation | Mesylation |

| Activating Agent | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) |

| Base | Triethylamine (TEA) or Pyridine | Triethylamine (TEA) |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Molar Excess of Reagents (to -OH) | TsCl: 1.2 - 3 eq.TEA: 1.5 - 4 eq. | MsCl: 1.2 - 4 eq.TEA: 1.5 - 4 eq. |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours | 12 - 24 hours |

| Typical Yield | >90% | >95% |

Table 2: Typical reaction conditions and expected outcomes for the activation of PEG-alcohols.[3]

Protocol 2: Conjugation of Activated Benzyl-PEG11-tosylate to a Primary Amine

This protocol details the reaction of the activated Benzyl-PEG11-tosylate with a primary amine-containing molecule.

Materials:

-

Benzyl-PEG11-tosylate

-

Primary amine-containing molecule (e.g., protein, peptide)

-

Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

-

Organic co-solvent (if necessary, e.g., DMSO, DMF)

-

Quenching reagent (e.g., Tris buffer)

Procedure:

-

Dissolve the primary amine-containing molecule in the appropriate aqueous buffer.

-

Dissolve the Benzyl-PEG11-tosylate in a minimal amount of a water-miscible organic co-solvent like DMSO or DMF.

-

Add the dissolved Benzyl-PEG11-tosylate solution to the primary amine solution with gentle stirring. The molar ratio of PEG-tosylate to the amine-containing molecule should be optimized for the desired degree of PEGylation. A common starting point is a 5 to 20-fold molar excess of the PEG reagent.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or at 4 °C overnight. The reaction progress can be monitored by a suitable analytical technique (e.g., SDS-PAGE for proteins, HPLC for small molecules).

-

Once the desired level of conjugation is achieved, quench the reaction by adding a quenching reagent with a primary amine, such as Tris buffer, to a final concentration of 20-50 mM.

Purification and Characterization of the PEGylated Conjugate

Following the conjugation reaction, the reaction mixture will contain the desired PEGylated product, unreacted PEG, unreacted starting molecule, and byproducts. Purification is essential to isolate the conjugate of interest.

Purification Techniques:

-